molecular formula C18H22N2O2 B11389476 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B11389476
M. Wt: 298.4 g/mol
InChI Key: ZITJIBGGXVVJLA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrrolidine intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as triethylamine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrrolidine ring can be reduced to form pyrrolidine-2-one derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Pyrrolidine-2-one derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrolidine moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide is unique due to its combination of furan, pyrrolidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methylbenzamide

InChI

InChI=1S/C18H22N2O2/c1-14-6-4-7-15(12-14)18(21)19-13-16(17-8-5-11-22-17)20-9-2-3-10-20/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,19,21)

InChI Key

ZITJIBGGXVVJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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